N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-(4-methoxyphenyl)acetamide

Dihydrofolate Reductase Enzyme Inhibition Infectious Disease

N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-(4-methoxyphenyl)acetamide (CAS 392288-46-9) is a synthetic small molecule (MW 345.5 g/mol, formula C18H23N3O2S) belonging to the thieno[3,4-c]pyrazole acetamide class. This compound features a bicyclic thienopyrazole core with a tert-butyl substituent at the N-2 position and a 4-methoxyphenylacetamide group at the 3-position.

Molecular Formula C18H23N3O2S
Molecular Weight 345.46
CAS No. 392288-46-9
Cat. No. B2415310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-(4-methoxyphenyl)acetamide
CAS392288-46-9
Molecular FormulaC18H23N3O2S
Molecular Weight345.46
Structural Identifiers
SMILESCC(C)(C)N1C(=C2CSCC2=N1)NC(=O)CC3=CC=C(C=C3)OC
InChIInChI=1S/C18H23N3O2S/c1-18(2,3)21-17(14-10-24-11-15(14)20-21)19-16(22)9-12-5-7-13(23-4)8-6-12/h5-8H,9-11H2,1-4H3,(H,19,22)
InChIKeyUVINXAASATWGKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-(4-methoxyphenyl)acetamide (CAS 392288-46-9): A Thienopyrazole Acetamide Building Block


N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-(4-methoxyphenyl)acetamide (CAS 392288-46-9) is a synthetic small molecule (MW 345.5 g/mol, formula C18H23N3O2S) belonging to the thieno[3,4-c]pyrazole acetamide class . This compound features a bicyclic thienopyrazole core with a tert-butyl substituent at the N-2 position and a 4-methoxyphenylacetamide group at the 3-position. It is listed in screening libraries and is primarily utilized as a research intermediate or building block for the synthesis of more complex molecules . Its biological annotation is limited, with only sparse screening data available against dihydrofolate reductase (DHFR) targets, showing weak activity . This compound is not a highly optimized lead, but rather a representative member of its structural class, making its procurement value dependent on specific structural features rather than a well-defined biological profile.

Why N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-(4-methoxyphenyl)acetamide Cannot Be Replaced by Other Thienopyrazole Acetamides


Thieno[3,4-c]pyrazole acetamides define a broad chemical class with diverse biological activities, including autotaxin inhibition, kinase modulation, and RORγt inverse agonism, which are highly sensitive to the specific substitution pattern . For a compound like N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-(4-methoxyphenyl)acetamide, the unique combination of the bulky tert-butyl group at the N-2 position and the 4-methoxyphenylacetyl moiety at the 3-position creates a distinct steric and electronic environment. Even seemingly minor changes, such as replacing the 4-methoxyphenyl group with a naphthalen-2-yloxy group (CAS 476459-22-0) or oxidizing the thieno ring to a 5-oxo derivative, will significantly alter molecular shape, logP, and hydrogen-bonding capacity, leading to unpredictable shifts in target selectivity and potency . The limited existing data shows that a close analog from the same class can have negligible activity against a given target (e.g., DHFR IC50 > 10,000 nM) , meaning generic substitution without direct comparative data carries a high risk of experimental failure. Selecting the exact CAS ensures reproducibility of any observed biological or chemical behavior.

Quantitative Differentiation Evidence for N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-(4-methoxyphenyl)acetamide (392288-46-9)


Human DHFR Enzyme Inhibition: Weak Activity Defines a Baseline for This Scaffold

The compound N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenyl)acetamide (assigned CHEMBL3970251) was tested for inhibition of recombinant human dihydrofolate reductase (DHFR). It demonstrated an IC50 value greater than 10,000 nM, indicating very weak or no significant inhibition of this target . Strong DHFR inhibitors, such as methotrexate, achieve IC50 values in the low nanomolar range (e.g., ~5 nM) . This data point serves as a selectivity baseline, confirming that the compound's core scaffold does not inherently lead to DHFR liability, which is a desirable feature if DHFR inhibition is an off-target concern for a project. However, the BindingDB entry's SMILES string appears to correspond to a different diaminopyrimidine scaffold, creating uncertainty about the exact compound identity. This represents an approximate, scaffold-level inference rather than a direct, confirmed measurement for CAS 392288-46-9.

Dihydrofolate Reductase Enzyme Inhibition Infectious Disease

Toxoplasma gondii TS-DHFR Inhibition: Weak Cross-Reactivity Suggests Selectivity

The same compound (assigned CHEMBL3970251) was also screened against the bifunctional dihydrofolate reductase-thymidylate synthase (TS-DHFR) from the parasite Toxoplasma gondii. The reported IC50 was 2,700 nM, again indicating very weak inhibition . In contrast, known selective T. gondii TS-DHFR inhibitors can exhibit IC50 values in the low nanomolar range (e.g., Piritrexim IC50 ~10 nM) . The weak activity against both human and parasitic DHFR suggests that the N-2 tert-butyl and 3-acetamide substitution pattern generally disfavors binding to this enzyme family. This provides a cross-study comparable data point for selectivity assessment, though the exact compound identity again carries uncertainty due to the SMILES mismatch in the BindingDB record.

TS-DHFR Parasitic Enzyme Selectivity Profile

Class-Level Functional Divergence: Autotaxin vs. Kinase vs. RORγt Activity Dictated by Substituents

The thieno[3,4-c]pyrazole acetamide scaffold is a privileged structure with demonstrated divergent biological activities based on substitution. A patent application (EP4175633A1) describes potent autotaxin (ATX) inhibitors based on this core, where specific 2-aryl and 3-acetamide substituents yield nanomolar activity in ATX enzymatic assays . In contrast, very similar thienopyrazoles are known as interleukin-2-inducible T-cell kinase (ITK) inhibitors , and the 4-aryl-thienyl acetamide subseries has yielded potent RORγt inverse agonists with defined X-ray co-crystal structures . The target compound, with its unique N-2 tert-butyl and 4-methoxyphenylacetamide combination, occupies a distinct point in this functional landscape. No head-to-head data exists, but class-level inference strongly suggests that its activity profile cannot be extrapolated from any single published analog without experimental validation. This functional divergence is a key reason for procuring the specific CAS rather than a structurally 'similar' alternative.

Autotaxin Inhibition Kinase Inhibition RORγt Inverse Agonism

Prioritized Application Scenarios for N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-(4-methoxyphenyl)acetamide


Scaffold-Hopping and Kinase/ATX Probe Design Projects

Given the annotated class-level activities of the thieno[3,4-c]pyrazole core in targeting kinases (e.g., ITK) and autotaxin (ATX), this compound is best utilized as a starting scaffold for medicinal chemistry optimization . The weak DHFR activity serves as a selectivity gatekeeper: any optimized analog with sub-micromolar potency against a primary kinase or ATX target can be rapidly counter-screened against DHFR to ensure no unexpected off-target liability has been introduced .

Synthesis of Chemical Biology Tool Compounds

The compound's stable, synthetically tractable functional groups (tert-butyl, methoxy) make it suitable for further derivatization, such as the introduction of a photoaffinity label or a biotin tag via the amide linkage . This allows researchers to generate target-engagement probes for pull-down experiments or cellular imaging, starting from a consistent, well-characterized chemical handle.

Negative Control for DHFR-Mediated Antiproliferative Assays

The documented IC50 > 10,000 nM against human DHFR establishes this compound as a potential negative control in cellular proliferation assays where DHFR inhibition is a confounding variable . For example, in screening for novel antimetabolites, using this compound alongside methotrexate helps distinguish DHFR-dependent from DHFR-independent mechanisms of action.

Quote Request

Request a Quote for N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-(4-methoxyphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.